molecular formula C5H6N6O3 B14729269 N'-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide CAS No. 6274-43-7

N'-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide

Katalognummer: B14729269
CAS-Nummer: 6274-43-7
Molekulargewicht: 198.14 g/mol
InChI-Schlüssel: LGFAZRPZESAXFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a nitro group, and a formohydrazide moiety attached to a pyrimidine ring. Its molecular formula is C5H6N6O3, and it has a molecular weight of 198.14 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide typically involves the reaction of 6-amino-5-nitropyrimidine-4-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can produce amino derivatives .

Wissenschaftliche Forschungsanwendungen

N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

6274-43-7

Molekularformel

C5H6N6O3

Molekulargewicht

198.14 g/mol

IUPAC-Name

N-[(6-amino-5-nitropyrimidin-4-yl)amino]formamide

InChI

InChI=1S/C5H6N6O3/c6-4-3(11(13)14)5(8-1-7-4)10-9-2-12/h1-2H,(H,9,12)(H3,6,7,8,10)

InChI-Schlüssel

LGFAZRPZESAXFF-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=C(C(=N1)NNC=O)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.